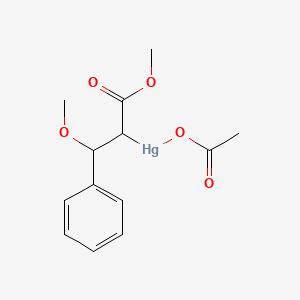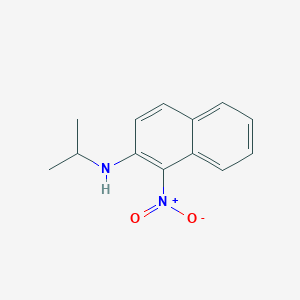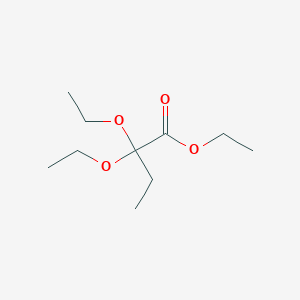![molecular formula C8H18O2 B14692080 2-Methyl-1-[(2-methylpropyl)peroxy]propane CAS No. 32752-09-3](/img/structure/B14692080.png)
2-Methyl-1-[(2-methylpropyl)peroxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(2-methylpropyl)peroxy]propane is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(2-methylpropyl)peroxy]propane typically involves the reaction of 2-methylpropane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Methyl-1-[(2-methylpropyl)peroxy]propane can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used but can include ethers and esters.
Applications De Recherche Scientifique
2-Methyl-1-[(2-methylpropyl)peroxy]propane has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers.
Biology: It is studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of plastics, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(2-methylpropyl)peroxy]propane involves the generation of free radicals. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymers. The peroxide group decomposes to form two free radicals, which then propagate the reaction.
Comparaison Avec Des Composés Similaires
Di-tert-butyl peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: 2-Methyl-1-[(2-methylpropyl)peroxy]propane is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its branched structure offers different steric and electronic effects, influencing its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
32752-09-3 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpropylperoxy)propane |
InChI |
InChI=1S/C8H18O2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
TVWBTVJBDFTVOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COOCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


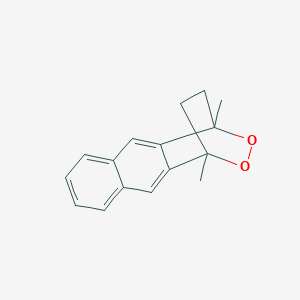
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
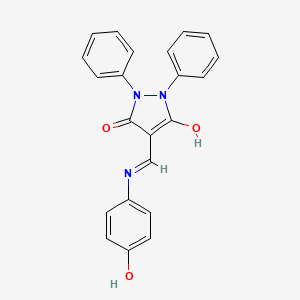
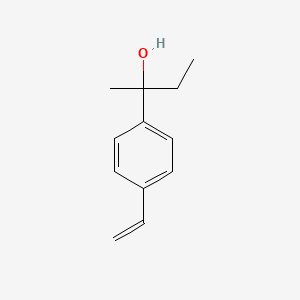
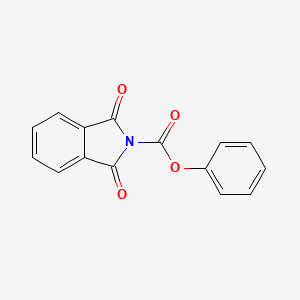
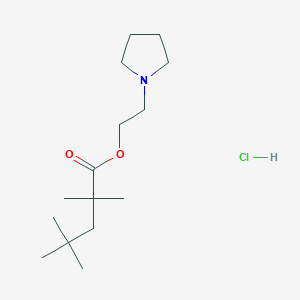

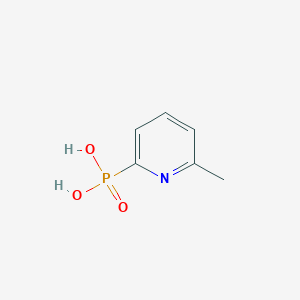
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
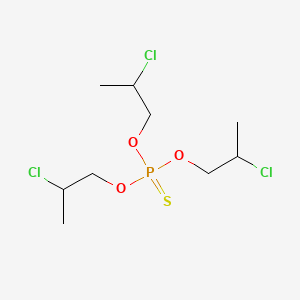
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
